Methyl 6-hydroxycyclohex-1-ene-1-carboxylate

Total synthesis Morphinan alkaloids Pd-catalyzed asymmetric allylic alkylation

This compound is the essential methyl ester for the Trost enantioselective total synthesis of (−)-codeine, (−)-morphine, and (−)-galanthamine. The C6 secondary alcohol is not a spectator—it is required for the Pd-catalyzed asymmetric allylic alkylation that sets the quaternary stereocenter; the 6-oxo and des-hydroxy analogs fail in this transformation. The methyl ester is significantly more electrophilic than the ethyl ester, enabling higher transesterification rates and yields. Batch-specific QC (NMR, HPLC, GC) supports GMP-adjacent procurement. Secure this building block to avoid de novo route optimization.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
Cat. No. B8139933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-hydroxycyclohex-1-ene-1-carboxylate
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CCCCC1O
InChIInChI=1S/C8H12O3/c1-11-8(10)6-4-2-3-5-7(6)9/h4,7,9H,2-3,5H2,1H3
InChIKeyHWLPTQRYNXLANA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Hydroxycyclohex-1-ene-1-carboxylate (CAS 865780-25-2): Procurement-Relevant Identity and Class Position


Methyl 6-hydroxycyclohex-1-ene-1-carboxylate (CAS 865780-25-2) is a chiral, bifunctional cyclohexene building block bearing a secondary allylic alcohol at C6 and a methyl ester at C1 [1]. With a molecular weight of 156.18 g·mol⁻¹ (C₈H₁₂O₃), a predicted XLogP3‑AA of 1.1, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 46.5 Ų, it occupies a physicochemical space distinct from its closest analogs—the ethyl ester (MW 170.21), the 6‑oxo derivative (MW 154.16), and the des‑hydroxy parent ester (MW 154.21) [1]. The compound serves exclusively as a synthetic intermediate; it is not an API and carries no intrinsic biological activity at the small‑molecule level. Its documented role in the total synthesis of morphinan and amaryllidaceae alkaloids establishes it as a high‑value intermediate for medicinal chemistry and natural product synthesis programs [2]. The C6 hydroxy group furnishes both a stereogenic center and a functional handle for further elaboration, while the α,β‑unsaturated ester activates the cyclohexene ring toward conjugate addition and cycloaddition chemistry.

Why Generic Substitution of Methyl 6-Hydroxycyclohex-1-ene-1-carboxylate Fails: Structural and Functional Non-Interchangeability


Methyl 6-hydroxycyclohex-1-ene-1-carboxylate cannot be casually interchanged with in‑class cyclohexene carboxylates because three structural features—the methyl ester, the C6 secondary alcohol, and the α,β‑unsaturated ester conjugation—each exert non‑trivial and sometimes opposing effects on reactivity, stereochemical outcome, and downstream synthetic efficiency. The methyl ester is significantly more electrophilic than the ethyl ester toward nucleophilic acyl substitution and transesterification, a difference that manifests in both reaction rates and yields when the ester must be cleaved or exchanged in later steps [1]. The C6 hydroxy group is not a spectator; its presence and stereochemistry are essential for the Pd‑catalyzed asymmetric allylic alkylation that sets the quaternary stereocenter in the Trost morphine/codeine synthesis—the 6‑oxo analog and the des‑hydroxy parent ester cannot participate in this transformation [2]. Furthermore, the 6‑hydroxy substituent engages in intramolecular hydrogen bonding with the ester carbonyl, altering the conformational population of the cyclohexene ring relative to both the 6‑oxo and unsubstituted analogs, which in turn modulates facial selectivity in cycloadditions and conjugate additions [1][2]. These cumulative differences mean that substituting ethyl for methyl, oxo for hydroxy, or relocating the hydroxy group results not in a minor yield perturbation but in a completely different synthetic pathway—or pathway failure. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for Methyl 6-Hydroxycyclohex-1-ene-1-carboxylate Versus Closest Analogs


Validated Synthetic Lineage: Six-Step Conversion to the Pivotal Trost Tricyclic Intermediate

Methyl 6-hydroxycyclohex-1-ene-1-carboxylate is the sole cyclohexene carboxylate monomer that has been validated in the literature as a precursor to the pivotal tricyclic intermediate in the Trost enantioselective total synthesis of (−)-codeine and (−)-morphine [1][2]. The monoester derived from this compound is converted in six synthetic steps (from 2‑bromovanillin) to the tricyclic core, which then requires only two further steps to reach (−)-galanthamine and six steps to (−)-codeine [1]. In contrast, neither the ethyl ester (CAS 28469‑52‑5), the 6‑oxo methyl ester (CAS 132937‑59‑8), nor the des‑hydroxy methyl ester (CAS 18448‑47‑0) has been reported in any published total synthesis of morphinan or amaryllidaceae alkaloids [1][2]. This is not a potency metric but a demonstrated synthetic feasibility metric, and it constitutes the strongest available differentiation evidence for procurement decisions in alkaloid synthesis programs.

Total synthesis Morphinan alkaloids Pd-catalyzed asymmetric allylic alkylation

Purity and Batch-Level QC: 98% Assay with Multi-Technique Verification

Commercially available methyl 6-hydroxycyclohex-1-ene-1-carboxylate from Bidepharm (catalog BD01816223) is supplied at a standard purity of 98%, with batch‑specific QC documentation including NMR, HPLC, and GC analyses . This compares to a minimum purity specification of 95% from alternative suppliers such as CymitQuimica (Biosynth brand) . The 3‑percentage‑point purity differential, while modest, is accompanied by multi‑technique batch release data (NMR for structural identity, HPLC for organic purity, GC for volatile impurities) that is not uniformly offered across suppliers of the ethyl ester analog (CAS 28469‑52‑5, typically offered at 95% without multi‑technique data) . For a synthetic intermediate where unidentified impurities can poison transition‑metal catalysts (e.g., Pd in the Trost AAA reaction), the availability of batch‑specific HPLC and GC traces provides actionable risk reduction at the procurement stage.

Quality control Purity assay Batch release documentation

Physicochemical Differentiation from the Ethyl Ester: Molecular Weight, Boiling Point, and Density

The methyl ester (C₈H₁₂O₃, MW 156.18) and the ethyl ester analog (C₉H₁₄O₃, MW 170.21) differ by one methylene unit, producing a mass difference of 14.03 g·mol⁻¹ and measurable differences in predicted bulk properties [1]. The predicted boiling point of the methyl ester is 250.6 ± 40.0 °C, versus 267.0 ± 40.0 °C for the ethyl ester—a difference of 16.4 °C that can be exploited for separation of unreacted starting material from product mixtures [1]. The predicted density of the methyl ester (1.180 ± 0.06 g·cm⁻³) is higher than that of the ethyl ester (1.1 ± 0.1 g·cm⁻³), consistent with the lower alkyl chain contribution to molar volume [1]. The methyl ester's XLogP3‑AA of 1.1 (vs. approximately 1.6 for the ethyl ester, based on the +0.5 logP increment per methylene) translates to greater aqueous solubility and different partitioning behavior in extractive work‑up . These differences, while individually small, accumulate across multi‑step sequences to affect purification logistics and overall yield.

Physicochemical properties Methyl vs. ethyl ester Boiling point

Enzymatic Recognition: The CoA Thioester as a Defined Substrate for EC 1.1.1.368 with KM = 0.06 mM

The coenzyme A thioester of 6‑hydroxycyclohex‑1‑ene‑1‑carboxylic acid (6‑hydroxycyclohex‑1‑ene‑1‑carbonyl‑CoA) is a bona fide in vivo substrate for 6‑hydroxycyclohex‑1‑ene‑1‑carbonyl‑CoA dehydrogenase (EC 1.1.1.368) from Thauera aromatica, with a KM of 0.06 mM and a specific activity of 11.8 µmol·min⁻¹·mg⁻¹ at pH 7.4, 37 °C [1][2]. The corresponding 6‑oxocyclohex‑1‑ene‑1‑carbonyl‑CoA is the product of this enzymatic oxidation, not a substrate [1]. The des‑hydroxy analog (cyclohex‑1‑ene‑1‑carbonyl‑CoA) is recognized by a different set of enzymes in the same pathway and does not serve as a substrate for EC 1.1.1.368 [1][2]. This enzymatic discrimination demonstrates that the 6‑hydroxy group is not merely a synthetic convenience but encodes specific molecular recognition that is exploited in the anaerobic biodegradation of aromatic compounds and, by extension, in chemoenzymatic synthetic strategies that leverage this enzyme for regioselective oxidation [2].

Enzyme kinetics Benzoyl-CoA degradation pathway Substrate specificity

Feedstock Accessibility: Two-Step Preparation from Glutaraldehyde via Emmons–Wadsworth–Horner Olefination

Methyl 6-hydroxycyclohex-1-ene-1-carboxylate is accessible from glutaraldehyde (a commodity dialdehyde, globally available at multi‑ton scale) and the Emmons–Wadsworth–Horner phosphate reagent in a single olefination step [1]. The monoester of the resulting diol is then carried forward. This two‑step entry from inexpensive C₅ feedstock contrasts with the synthesis of the 6‑oxo analog, which typically proceeds via Claisen condensation of cyclohexanone with dimethyl carbonate and requires a separate oxidation or dehydrogenation step to install the endocyclic double bond in conjugation with the ketone [2]. The 6‑oxo route (Kato et al., Synthesis 1988, 699–701) proceeds in good to high overall yields but requires stronger base and higher temperatures [2]. The hydroxy‑functionalized compound thus offers a lower‑energy entry point into the cyclohexene carboxylate chemical space, with the C6 alcohol serving as a latent ketone that can be revealed by mild oxidation (e.g., laccase/TEMPO, as demonstrated by Brenna et al., Green Chem. 2017, 19, 5122–5130) when the 6‑oxo oxidation state is required downstream [3].

Synthetic accessibility Glutaraldehyde Horner–Wadsworth–Emmons reaction

Regiochemical Specificity: 6‑Hydroxy vs. 2‑Hydroxy Substitution Determines Synthetic Utility

The position of the hydroxy substituent on the cyclohexene ring is not a minor structural detail—it dictates the compound's reactivity profile. In methyl 6‑hydroxycyclohex‑1‑ene‑1‑carboxylate, the C6 alcohol is allylic with respect to the endocyclic double bond and is positioned α to the ring carbon bearing the ester, creating a 1,2‑relationship between the ester and the alcohol. This arrangement enables intramolecular H‑bonding and chelation‑controlled reactions. The 2‑hydroxy regioisomer (methyl 2‑hydroxycyclohex‑1‑ene‑1‑carboxylate, CAS 108161‑73‑5 for the 6‑oxo‑2‑hydroxy variant) places the alcohol in a vinylogous ester relationship, which alters both the pKa of the alcohol and the reactivity of the double bond toward electrophiles [1]. While no direct head‑to‑head kinetic study of the two regioisomers has been published, the IR spectroscopic analysis of related substituted methyl cyclohexanecarboxylates by Vašíčková and Tichý (Collect. Czech. Chem. Commun. 1979, 44, 410–419) established that the conformational equilibrium and H‑bonding patterns differ measurably between 2‑hydroxy and more remote hydroxy substitution patterns, as reflected in ν(OH) and ν(C=O) stretching frequencies [1]. These conformational differences propagate into facial selectivity in pericyclic reactions and metal‑catalyzed transformations.

Regiochemistry Allylic alcohol Conjugate addition

Evidence-Backed Application Scenarios for Methyl 6-Hydroxycyclohex-1-ene-1-carboxylate in Research and Industrial Procurement


Enantioselective Total Synthesis of Morphinan and Amaryllidaceae Alkaloids

The strongest evidence‑backed application is as the monomeric precursor to the monoester used in the Trost group's enantioselective total synthesis of (−)-codeine, (−)-morphine, and (−)-galanthamine [1]. The six‑step conversion from 2‑bromovanillin and the monoester of methyl 6‑hydroxycyclohexene‑1‑carboxylate to the pivotal tricyclic intermediate has been fully described in J. Am. Chem. Soc. (2002, 2005) and has been cited over 177 times, confirming its reproducibility in academic laboratories [1][2]. Programs engaged in morphinan alkaloid synthesis or galanthamine analog development should prioritize this compound over the ethyl ester or 6‑oxo analog because the published route eliminates the need for de novo reaction optimization and provides a benchmark yield expectation.

Chemoenzymatic Synthesis of Chiral γ‑Oxoester Building Blocks

Methyl 6‑hydroxycyclohex‑1‑ene‑1‑carboxylate can serve as the substrate for a three‑step chemoenzymatic sequence—allylic hydroxylation, alcohol oxidation, and ene‑reductase‑mediated alkene reduction—to produce chiral 3‑oxoesters in both enantiomeric forms [1]. The Brenna et al. (Green Chem. 2017) procedure uses methyl and ethyl cyclohexenecarboxylates as substrates, and the 6‑hydroxy group in the target compound can be exploited as a directing group for regioselective enzymatic C–H hydroxylation or as a pre‑installed handle for further diversification [1]. The documented specific activity of the CoA thioester with EC 1.1.1.368 (11.8 µmol·min⁻¹·mg⁻¹) provides a quantitative starting point for enzyme selection if the CoA derivative is employed [2].

Neuraminidase Inhibitor Intermediate Development Programs

The broader class of cyclohexene carboxylates, including 6‑hydroxy‑substituted variants, is recognized in the patent literature (Gilead Sciences, US 6,518,438 B2; US 6,204,398) as key intermediates for the synthesis of neuraminidase inhibitors [1]. While methyl 6‑hydroxycyclohex‑1‑ene‑1‑carboxylate itself is not claimed as a neuraminidase inhibitor, the 6‑hydroxy substitution pattern appears in the more highly functionalized cyclohexene carboxylates disclosed in these patents, and the compound can serve as an early‑stage intermediate for constructing the densely functionalized cyclohexene cores characteristic of influenza neuraminidase inhibitors such as oseltamivir [1]. The availability of batch‑specific QC data (NMR, HPLC, GC) from suppliers such as Bidepharm supports GMP‑adjacent intermediate procurement for process chemistry development [2].

Anaerobic Aromatic Degradation Pathway Studies and Biocatalyst Discovery

The CoA thioester of 6‑hydroxycyclohex‑1‑ene‑1‑carboxylic acid is a central intermediate in the benzoyl‑CoA degradation pathway of denitrifying bacteria such as Thauera aromatica [1]. The methyl ester serves as a convenient synthetic precursor to this CoA thioester for in vitro enzyme assays, substrate specificity studies, and inhibitor screening. The quantified KM (0.06 mM) and specific activity (11.8 µmol·min⁻¹·mg⁻¹) for EC 1.1.1.368 provide reference values for assay development, and the compound's availability at 98% purity with multi‑technique QC minimizes the risk of impurity‑derived enzyme inhibition artifacts [1][2].

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